Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

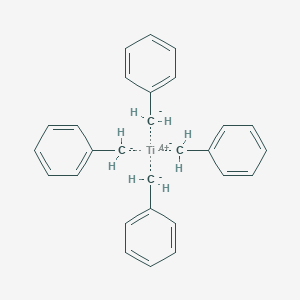

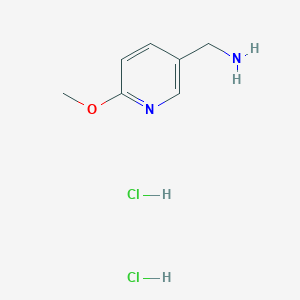

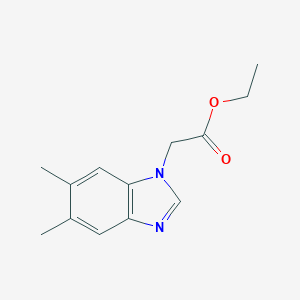

Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 . It is a product used for proteomics research .

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate, often involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process typically employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization .Molecular Structure Analysis

The molecular structure of Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate consists of a benzene ring fused to an imidazole ring, with methyl groups positioned at specific carbon atoms . The molecular formula is C13H16N2O2 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated the potential of benzimidazole derivatives, including Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate, in antimicrobial applications. For instance, compounds synthesized with this structure showed significant antimicrobial activity against various bacteria and fungi (Salahuddin et al., 2017).

Structural Analysis and Synthesis

Studies have focused on the crystal structure and synthesis methods of benzimidazole derivatives. These investigations aid in understanding the molecular conformation and facilitating the development of new compounds (S. Ozbey et al., 2001), (J. Elguero et al., 1976).

Chemical Reactions and Compound Formation

Research into benzimidazole derivatives also includes exploring their chemical reactions and the formation of various compounds. This work contributes to the development of new chemicals and materials (R. Acheson et al., 1972), (E. A. Badawey et al., 1989).

Chemosensor Development

Benzimidazole derivatives have been utilized in the development of solid-state chemosensors. These sensors have shown high selectivity and sensitivity, particularly towards fluoride and acetate anions (T. Chaudhuri et al., 2018).

Potential Antineoplastic and Antifilarial Agents

Compounds synthesized from benzimidazole derivatives, including Ethyl 5,6-dimethyl-1H-benzimidazole-1-acetate, have shown promise as potential antineoplastic and antifilarial agents. This highlights their potential use in medical applications (S. Ram et al., 1992).

DNA Interaction and Medicinal Relevance

The interaction of benzimidazole derivatives with DNA and their interference in DNA-associated processes make them significant in medicinal chemistry. This includes studies on their antihelminthic, antacid, and antibacterial properties (S. Bhattacharya et al., 2008).

Environmentally Friendly Synthesis Approaches

Recent research has also focused on greener and more convenient synthesis methods for benzimidazole derivatives. These methods aim to reduce environmental impact while facilitating the creation of bioactive compounds (J. Wen et al., 2016).

Propiedades

IUPAC Name |

ethyl 2-(5,6-dimethylbenzimidazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-4-17-13(16)7-15-8-14-11-5-9(2)10(3)6-12(11)15/h5-6,8H,4,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXGBVQSRKUYFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C1C=C(C(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,6-dimethyl-1h-benzimidazole-1-acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)